molecular formula C16H13ClF3NO2 B5716033 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B5716033
M. Wt: 343.73 g/mol
InChI Key: HPLZCKUATZZSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been studied extensively in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 works by binding to a specific site on the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which in turn inhibits the transport of chloride ions across cell membranes. This leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and physiological effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to inhibit the activity of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein in a dose-dependent manner. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to increase the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in vitro and in vivo, which makes it a well-characterized tool compound for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide function. One limitation is that it is a non-specific inhibitor that can also inhibit other ion channels and transporters. Another limitation is that it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.

Future Directions

There are several future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172. One direction is the development of more specific inhibitors that target the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein without affecting other ion channels and transporters. Another direction is the development of more potent inhibitors that are able to increase the hydration of mucus in the respiratory and digestive systems to a greater extent than N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis is an area of active research, and future studies will be needed to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-methylphenol to form 4-(4-methylphenoxy)-2-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has been extensively studied in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis. Studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to inhibit the activity of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-10-2-5-12(6-3-10)23-9-15(22)21-14-7-4-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLZCKUATZZSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide

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